molecular formula C34H70 B14252502 9,10-Dioctyloctadecane CAS No. 189698-88-2

9,10-Dioctyloctadecane

Cat. No.: B14252502
CAS No.: 189698-88-2
M. Wt: 478.9 g/mol
InChI Key: IBWCMFRHYBLTAT-UHFFFAOYSA-N
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Description

9,10-Dioctyloctadecane: is a hydrocarbon compound with the molecular formula C34H70 and a molecular weight of 478.9196 It is a long-chain alkane with two octyl groups attached to the 9th and 10th carbon atoms of an octadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioctyloctadecane can be achieved through selective and specific deuterium labeling methods. One of the key steps involves the preparation of tetraoctyl ethene, which is achieved by a variant of the McMurry reaction . This reaction involves the coupling of two carbonyl compounds in the presence of a titanium reagent to form an alkene, which is then hydrogenated to yield the desired alkane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioctyloctadecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of UV light or a radical initiator.

Major Products:

    Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 9,10-Dioctyloctadecane can be used as a model compound in studies of hydrocarbon behavior, including phase transitions and interactions with other molecules.

Biology and Medicine:

Industry: In industrial applications, this compound may be used as a lubricant, plasticizer, or in the formulation of specialty chemicals due to its hydrophobic nature and stability.

Mechanism of Action

The mechanism of action of 9,10-dioctyloctadecane is primarily physical rather than chemical, given its inert nature as a saturated hydrocarbon. It can interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the physical properties of mixtures, such as viscosity and melting point.

Comparison with Similar Compounds

Properties

CAS No.

189698-88-2

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

9,10-dioctyloctadecane

InChI

InChI=1S/C34H70/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2)34(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32H2,1-4H3

InChI Key

IBWCMFRHYBLTAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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